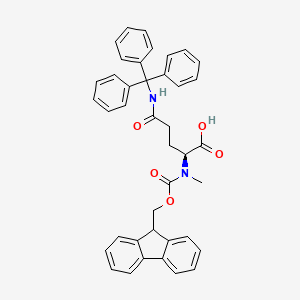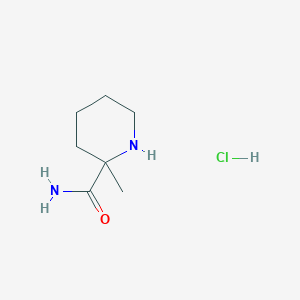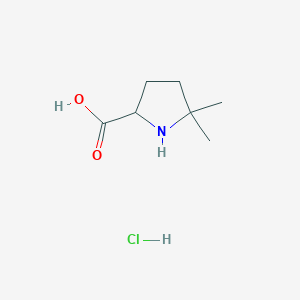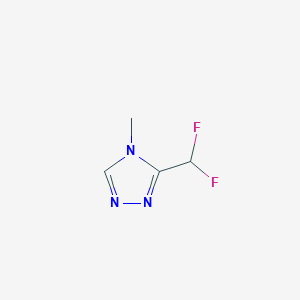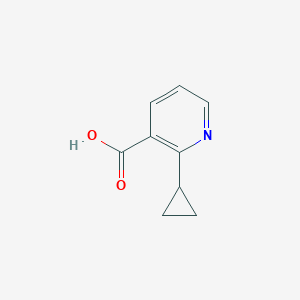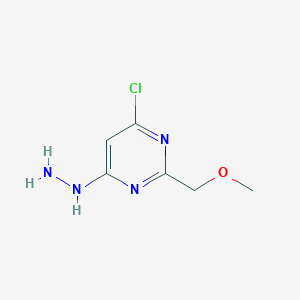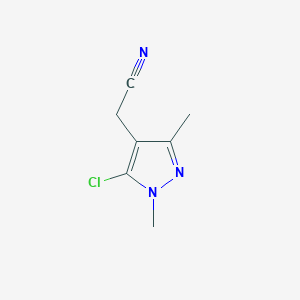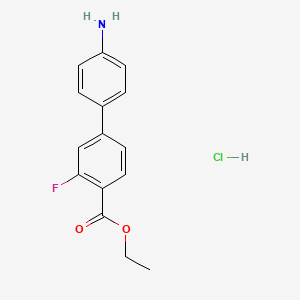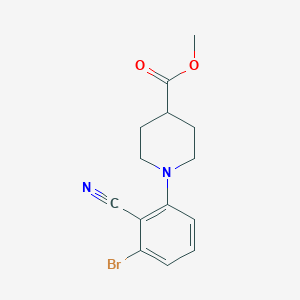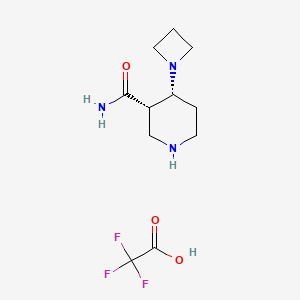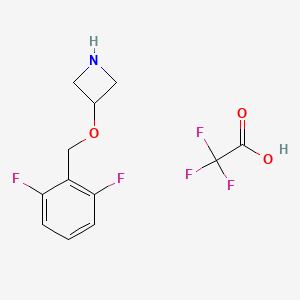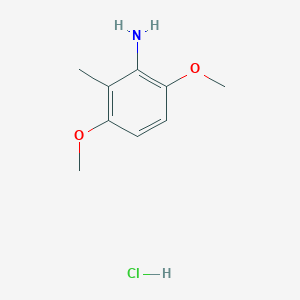
3,6-Dimethoxy-2-methylaniline hydrochloride
Vue d'ensemble
Description
3,6-Dimethoxy-2-methylaniline hydrochloride is a chemical compound with the molecular formula C9H13NO2.ClH . It has a molecular weight of 203.67 . This compound is a salt .
Molecular Structure Analysis
The InChI code for 3,6-Dimethoxy-2-methylaniline hydrochloride is 1S/C9H13NO2.ClH/c1-6-7(11-2)4-5-8(12-3)9(6)10;/h4-5H,10H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure. Unfortunately, more detailed structural analysis such as NMR, HPLC, LC-MS, UPLC data is not available in the search results .Applications De Recherche Scientifique
1. Application in Synthesis of Antineoplastic Agents
A study by Pettit et al. (2003) reported on the efficient synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride. These compounds demonstrated significant activity against a range of human and animal cancer cell lines, highlighting the potential of 3,6-Dimethoxy-2-methylaniline hydrochloride in cancer research (Pettit et al., 2003).
2. Role in Synthesis of Polyaniline Derivatives
Malinauskas and Holze (1996) explored the electrocatalytic properties of polymer films derived from various aniline derivatives, including 2,6-dimethylanilines. These studies are essential for understanding the electrochemical behavior and applications of compounds related to 3,6-Dimethoxy-2-methylaniline hydrochloride in materials science (Malinauskas & Holze, 1996).
3. Utilization in Synthesis of Novel Oxime Derivatives
Topçu et al. (2021) synthesized novel oxime derivatives using substituted anilines, including dimethylanilines. These compounds displayed promising antioxidant activities, suggesting potential biomedical applications for derivatives of 3,6-Dimethoxy-2-methylaniline hydrochloride (Topçu et al., 2021).
4. Contribution to Oligoribonucleotide Synthesis
Takaku et al. (1986) demonstrated the use of a dimethoxybenzyl group, similar in structure to 3,6-Dimethoxy-2-methylaniline hydrochloride, as a protecting group in the synthesis of oligoribonucleotides. This highlights its potential utility in the field of molecular biology and genetic engineering (Takaku et al., 1986).
5. Use in Analytical Chemistry for Methylglyoxal Assay
McLellan and Thornalley (1992) described the synthesis of derivatives for use in a liquid chromatographic fluorimetric assay of methylglyoxal, showcasing the application of 3,6-Dimethoxy-2-methylaniline hydrochloride-related compounds in analytical chemistry (McLellan & Thornalley, 1992).
6. Exploring Electrocatalysis of Redox Systems
A study by Malinauskas and Holze (1996) on the electrocatalysis of the quinone/hydroquinone system by electrodes coated with substituted polyaniline, including derivatives of 3,6-Dimethoxy-2-methylaniline hydrochloride, further underscores its relevance in electrochemistry (Malinauskas & Holze, 1996).
Propriétés
IUPAC Name |
3,6-dimethoxy-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-7(11-2)4-5-8(12-3)9(6)10;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGNXHBHJIKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-2-methylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



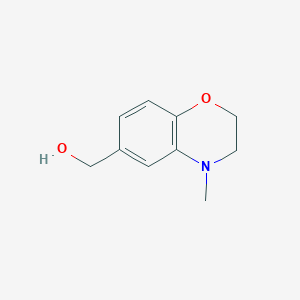
![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)
